

Technical Support Center: Overcoming Acquired Resistance to Revumenib in AML Cell Lines

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Compound of Interest

Compound Name: *Revumenib*

Cat. No.: *B2430401*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to **revumenib** in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: My AML cell line, initially sensitive to **revumenib**, has developed resistance. What are the common mechanisms?

A1: The most frequently observed mechanism of acquired resistance to **revumenib** in AML cell lines with KMT2A rearrangements (KMT2Ar) or NPM1 mutations is the acquisition of somatic mutations in the MEN1 gene.^{[1][2][3][4]} These mutations typically occur at the drug-binding interface, reducing the affinity of **revumenib** for the menin protein.^{[2][4]} Another described mechanism, primarily associated with de novo resistance, involves mutations in the TP53 gene.^{[5][6][7]}

Q2: Which specific MEN1 mutations have been identified in **revumenib**-resistant AML cells?

A2: Several key mutations in the MEN1 gene have been clinically and preclinically identified. These mutations diminish the binding affinity of **revumenib** to the menin protein, thereby allowing the menin-KMT2A interaction to persist and drive leukemogenesis.^{[1][2][4]}

Q3: Are there mechanisms of **revumenib** resistance that are independent of MEN1 mutations?

A3: Yes, studies have shown that acquired resistance to **revumenib** can occur in the absence of MEN1 mutations.[8][9] One identified mechanism involves the inactivation of the TP53 tumor suppressor gene, which is associated with de novo resistance.[5][6][7] Additionally, research suggests that epigenetic drivers, such as the non-canonical PRC1.1 complex leading to aberrant activation of MYC, may contribute to resistance independently of KMT2A target gene expression.[10]

Q4: My **revumenib**-resistant AML cell line has a TP53 mutation. What are my options?

A4: AML cells with TP53 mutations exhibit de novo resistance to **revumenib**. [5][6][7] Research indicates that these cells show deregulated expression of the BH3 proteins BCL-2 and MCL-1. [5][6] While they may be less sensitive to a combination of **revumenib** and the BCL-2 inhibitor venetoclax, they show increased sensitivity to a combination of **revumenib** and an MCL-1 inhibitor, such as MIK665.[5][7] Therefore, a combination therapy approach with an MCL-1 inhibitor could be a viable strategy to overcome resistance in TP53-mutant AML.

Q5: Are there next-generation menin inhibitors that can overcome resistance mediated by MEN1 mutations?

A5: Yes, next-generation menin inhibitors are in development and have shown promise in overcoming resistance. For example, JNJ-75276617 (bleximenib) has been shown to be effective against AML cells expressing MEN1 mutations that confer resistance to **revumenib**. [1][3] This compound can still displace KMT2A from the menin protein despite the presence of mutations that block the activity of other menin inhibitors.[1][3]

Troubleshooting Guides

Problem 1: Decreased sensitivity to **revumenib** in a previously sensitive AML cell line.

Possible Cause: Acquisition of resistance mutations.

Troubleshooting Steps:

- Sequence the MEN1 gene: Perform Sanger or next-generation sequencing of the MEN1 gene in your resistant cell line population to identify potential mutations at the drug-binding site.

- Assess TP53 status: Analyze the mutational status of the TP53 gene, as this can be associated with de novo resistance.
- Evaluate protein expression: Perform Western blotting to confirm the expression levels of menin, KMT2A, and downstream targets like HOXA9 and MEIS1 to ensure the pathway is still intact.
- Consider combination therapies: Based on the genetic findings, explore combination treatments. For TP53-mutant lines, consider combining **revumenib** with an MCL-1 inhibitor. [5][7] For MEN1-mutant lines, consider testing a next-generation menin inhibitor if available.

Problem 2: High IC50 value for **revumenib** in a KMT2Ar or NPM1-mutant AML cell line not previously exposed to the drug.

Possible Cause: De novo resistance.

Troubleshooting Steps:

- Confirm genetic background: Verify the presence of the KMT2A rearrangement or NPM1 mutation in your cell line.
- Check for TP53 mutations: Sequence the TP53 gene, as mutations in this gene are a known cause of de novo resistance to **revumenib**. [5][6][7]
- Test alternative therapeutic strategies: If a TP53 mutation is present, consider exploring combination therapies with MCL-1 inhibitors, which have shown to preferentially sensitize TP53-mutant AML cells to **revumenib**. [5][7]

Data Presentation

Table 1: Reported MEN1 Mutations Conferring Resistance to **Revumenib**

Mutation	Amino Acid Change	Reference
M327I	Methionine to Isoleucine	[1] [4]
M327V	Methionine to Valine	[4]
T349M	Threonine to Methionine	[1] [4]
G331R	Glycine to Arginine	[4]
M322T	Methionine to Threonine	[8]

Table 2: Experimental Data on **Revumenib** Resistance in AML Cell Lines

Cell Line	Genetic Background	Resistance Mechanism	Proposed Strategy to Overcome Resistance	Reference
THP-1	KMT2A-MLLT3, TP53 mutant	De novo resistance	Combination with MCL-1 inhibitor (MIK665)	[6] [7]
NOMO-1	KMT2A-MLLT3, TP53 mutant	De novo resistance	Combination with MCL-1 inhibitor (MIK665)	[6] [7]
MV4;11	KMT2A-AFF1, TP53 wild-type	Acquired MEN1 M327I mutation (engineered)	Next-generation menin inhibitors	[4]
SEM	KMT2A-AFF1	Acquired MEN1 mutations	Combination with DOT1L inhibitor (pinometostat)	[8] [9]
RS4;11	KMT2A-AFF1	Acquired MEN1 M322T mutation or MEN1-independent mechanisms	Combination with DOT1L inhibitor (pinometostat)	[8] [9]

Experimental Protocols

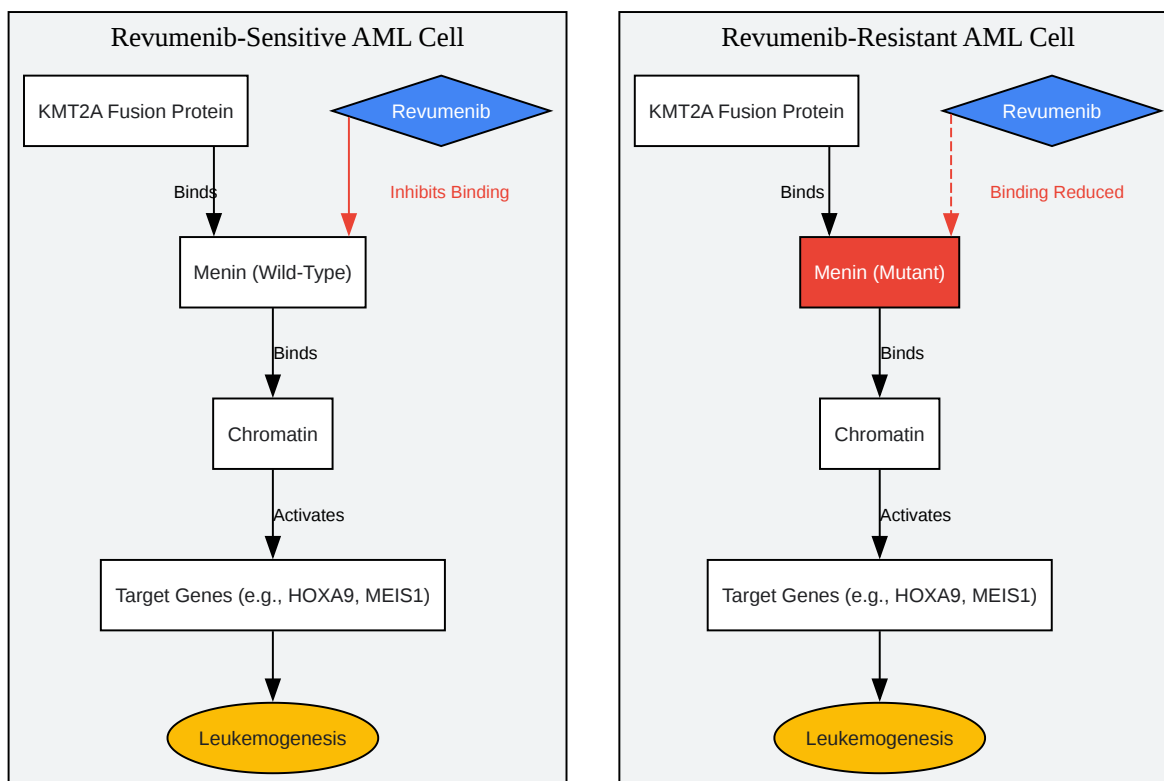
Protocol 1: Generation of **Revumenib**-Resistant Cell Lines

- Culture a **revumenib**-sensitive AML cell line (e.g., SEM, RS4;11) in standard culture medium.
- Expose the cells to a starting concentration of **revumenib** equivalent to the IC₅₀ of the parental cell line.
- Monitor cell viability regularly.
- Once the cells have adapted and are proliferating, gradually increase the concentration of **revumenib** in a stepwise manner.
- Continue this process for an extended period (e.g., 10 weeks) until the cells can proliferate in a high concentration of **revumenib** (e.g., up to 10 μ M).[8]
- Establish and characterize the resulting **revumenib**-resistant daughter cell lines.

Protocol 2: Competition Binding Assay for Menin Inhibitors

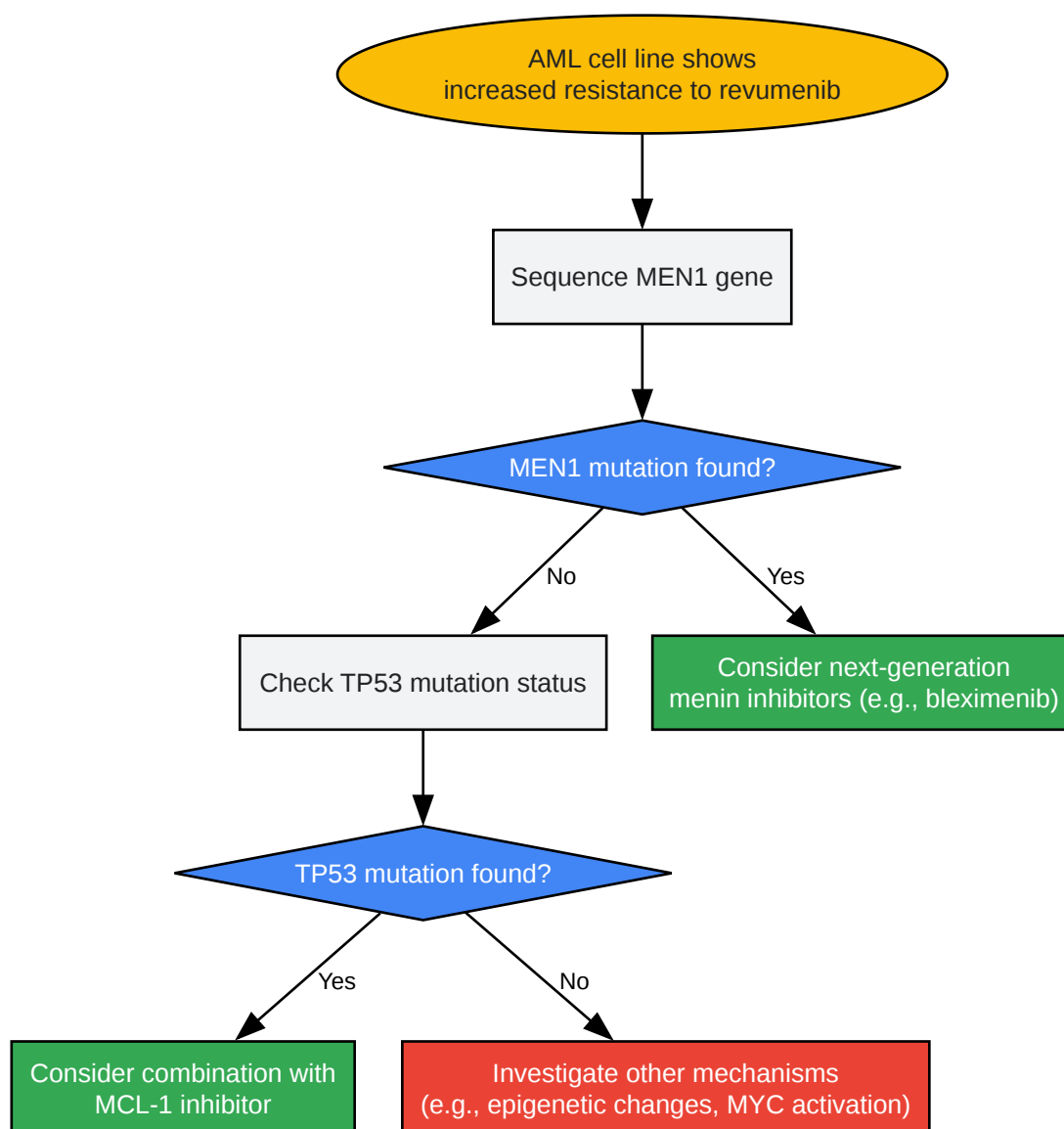
- Express and purify His6-tagged wild-type and mutant MEN1 proteins (e.g., M327I, G331R, T349M).[4]
- Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay to monitor the menin-MLL interaction.
- Use a Terbium-labeled anti-His6 antibody to label the menin protein and a FITC-labeled MLL peptide (amino acids 4-43).[4]
- Perform the assay in the presence of a constant concentration of the labeled MLL peptide and varying concentrations of the menin inhibitor (e.g., **revumenib**, JNJ-75276617).
- Measure the HTRF signal to determine the binding affinity (K_i) of the inhibitor for both wild-type and mutant menin. A decrease in signal indicates displacement of the MLL peptide by the inhibitor.

Visualizations



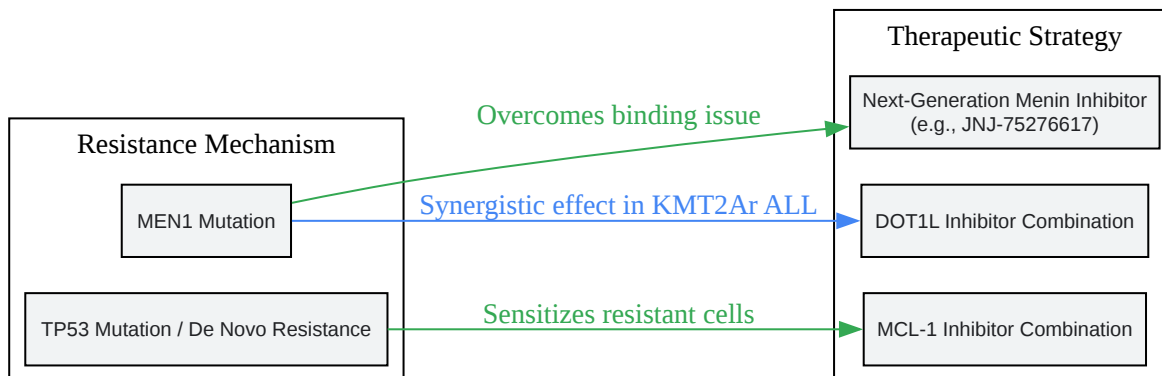
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Caption: **Revumenib** action in sensitive vs. resistant AML cells.



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Caption: Troubleshooting workflow for **revumenib** resistance.



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Caption: Logic for combination therapy strategies.

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